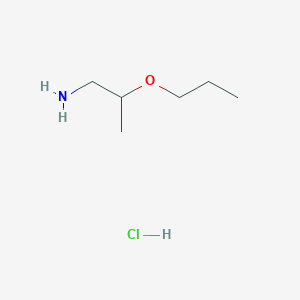

(2-Propoxypropyl)amine hydrochloride

Description

Classification and Nomenclature of Amines in Organic Chemistry

Amines are categorized based on the number of carbon-containing groups attached to the nitrogen atom. This classification leads to three main types: primary (1°), secondary (2°), and tertiary (3°). byjus.com

Primary (1°) Amines: One alkyl or aryl group is bonded to the nitrogen atom (general formula RNH₂).

Secondary (2°) Amines: Two organic substituents are attached to the nitrogen (general formula R₂NH).

Tertiary (3°) Amines: Three organic groups are bonded to the nitrogen (general formula R₃N).

The nomenclature of amines follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used. In the IUPAC system, the "-e" from the parent alkane's name is replaced with "-amine." For more complex molecules, the –NH₂ group is treated as an "amino-" substituent. geeksforgeeks.org

Table 1: Classification and Nomenclature of Simple Aliphatic Amines

Classification Example Structure IUPAC Name Common Name Primary (1°) CH₃CH₂NH₂ Ethanamine Ethylamine Secondary (2°) (CH₃CH₂)₂NH N-Ethylethanamine Diethylamine Tertiary (3°) (CH₃CH₂)₃N N,N-Diethylethanamine Triethylamine

Structural Characteristics of (2-Propoxypropyl)amine Hydrochloride within the Ether-Amine Class

This compound is an aliphatic compound that features both a primary amine and an ether functional group. Its structure consists of a three-carbon propane (B168953) backbone. A propoxy group (–O–CH₂CH₂CH₃) is attached to the second carbon, and an amino group (–NH₂) is attached to the first carbon. As a hydrochloride salt, the basic amino group is protonated to form an ammonium (B1175870) cation (–NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion.

The presence of the ether's oxygen atom and the amine's nitrogen atom introduces specific geometries; the C-O-C bond of the ether is bent, and the nitrogen atom in the free amine is sp³ hybridized with a trigonal pyramidal shape. ucsb.edu The formation of the hydrochloride salt is a characteristic reaction of amines with strong acids like HCl. britannica.com This conversion to a salt typically increases the compound's melting point and enhances its solubility in water compared to the free amine form. geeksforgeeks.org

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value / Characteristic Molecular Formula C₆H₁₆ClNO Molecular Weight 153.65 g/mol Physical State Likely a white to off-white crystalline solid at room temperature Solubility Expected to be soluble in water and polar protic solvents (e.g., ethanol) [25, 27]; less soluble in nonpolar organic solvents. Melting Point Significantly higher than the corresponding free amine; likely >100 °C, similar to other small-molecule amine hydrochlorides like n-propylamine hydrochloride (160-162 °C). Acidity (pKa) The ammonium ion (R-NH₃⁺) is acidic, with a pKa value typically in the range of 9-11.

Significance of Amine and Ether Functionalities in Chemical Synthesis and Derivatization

The dual functionality of an ether-amine scaffold like (2-Propoxypropyl)amine provides a versatile platform for chemical synthesis. Each group has distinct reactivity that can be exploited.

Amine Functionality: The primary amine group is a key reactive center. Due to the lone pair of electrons on the nitrogen atom, amines act as both bases and nucleophiles. numberanalytics.commsu.edu This allows them to participate in a wide range of transformations:

Acylation: Reaction with acid chlorides or anhydrides to form amides. britannica.com

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary, tertiary, or even quaternary ammonium salts. msu.edupressbooks.pub

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines in a process known as reductive amination. britannica.compressbooks.pub

Salt Formation: As bases, they readily react with acids to form ammonium salts, a property crucial for purification and handling. britannica.com

Table 3: Key Reactions of Amine and Ether Groups

Functional Group Reaction Type Reactant Product Amine (Primary) Acylation Acid Chloride (R'COCl) Amide (RNHCOR') Alkylation Alkyl Halide (R'X) Secondary Amine (RNHR') Reductive Amination Aldehyde (R'CHO), then reducing agent Secondary Amine (RNHCH₂R') Ether Acid Cleavage Excess HBr or HI Alkyl Halides and/or Alcohols

Overview of Research Methodologies Applicable to Novel Organic Compounds

The characterization and study of a novel compound such as this compound involves a multi-faceted approach combining synthesis, purification, and structural elucidation.

Synthesis and Purification: The synthesis of the free amine could potentially be achieved through methods like the reductive amination of 2-propoxypropanal. pressbooks.pubchemicalbook.com Other routes include the reduction of corresponding nitriles or amides. libretexts.org Once the free amine is synthesized, the hydrochloride salt is typically formed by treating a solution of the amine (e.g., in ethanol (B145695) or diethyl ether) with hydrochloric acid. chemicalbook.comrsc.orgresearchgate.net Purification of the resulting salt is often achieved through recrystallization.

Structural Elucidation: A suite of spectroscopic techniques is essential for confirming the structure of a new compound. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. libretexts.orgopenstax.org For an amine salt, the chemical shifts of protons near the ammonium group are typically shifted downfield compared to the free amine. reddit.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Primary amine salts show characteristic broad N-H stretching bands around 2800-3000 cm⁻¹. The presence of the ether C-O bond would be indicated by a strong absorption in the 1000-1250 cm⁻¹ region. libretexts.orgopenstax.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For amine salts, techniques like electrospray ionization (ESI) can detect the mass of the protonated cation (the free amine + H⁺). acs.org The fragmentation pattern, particularly the characteristic alpha-cleavage of amines, provides further structural information. openstax.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray analysis provides the definitive three-dimensional atomic structure, confirming bond lengths and angles. analytica-world.com

Table 4: Common Analytical Methods for Organic Compound Characterization

Technique Information Obtained ¹H and ¹³C NMR Carbon-hydrogen framework, connectivity, and chemical environment of atoms. [13, 21] Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-O). ijpsjournal.com Mass Spectrometry (MS) Molecular weight and fragmentation patterns for structural clues. [13, 21] X-ray Crystallography Precise 3D molecular structure of crystalline solids.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBGWMZPZTZZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700635 | |

| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883533-22-0 | |

| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propoxypropyl Amine Hydrochloride

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (2-propoxypropyl)amine hydrochloride, the analysis focuses on disconnecting the two primary functional groups: the amine and the ether. This leads to two main strategic approaches.

Strategy A: C-N Bond Disconnection

The most direct disconnection is at the carbon-nitrogen bond of the primary amine. This suggests that the amine group can be introduced in the final stages of the synthesis. This disconnection points to a carbonyl compound, specifically 1-propoxy-2-propanone, as a key synthetic intermediate. The amine functionality would be formed from this ketone precursor.

Strategy B: C-O Bond Disconnection

Alternatively, disconnecting the ether linkage (C-O bond) suggests a different synthetic sequence where the propoxy group is added to a pre-existing amino alcohol backbone. This approach identifies 1-aminopropan-2-ol (B43004) as a crucial intermediate. The synthesis would then involve the formation of the ether bond with a suitable propylating agent.

These two primary disconnection strategies define the major pathways and the key building blocks required for the synthesis of (2-propoxypropyl)amine.

Exploration of Amine Formation Reactions

Following the C-N bond disconnection strategy, the synthesis focuses on converting a carbonyl precursor, such as 1-propoxy-2-propanone, into the desired primary amine. Several classical and modern organic reactions are available for this transformation.

Reductive Amination Pathways Utilizing Carbonyl Precursors

Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.org This process typically occurs in a single pot and involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org

The reaction for (2-propoxypropyl)amine would involve:

Reaction of 1-propoxy-2-propanone with ammonia to form the 1-propoxy-2-propanimine intermediate.

In-situ reduction of the imine to yield (2-propoxypropyl)amine.

A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. wikipedia.org The choice of reducing agent is critical for the success of the reaction.

| Reducing Agent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | A mild and selective reagent, effective for reducing imines in the presence of ketones. libretexts.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | A non-toxic and effective alternative to NaBH₃CN, particularly for sensitive substrates. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C, PtO₂) | An economical method for large-scale industrial synthesis. wikipedia.org Requires pressure and elevated temperatures. |

| Titanium(IV) isopropoxide / Sodium borohydride | Ethanol (B145695) | This system mediates the reaction and can prevent the common issue of overalkylation. organic-chemistry.orgdesigner-drug.com |

The final step in the synthesis is the conversion of the free amine to its hydrochloride salt, which is typically achieved by treating a solution of the amine with hydrochloric acid. rsc.org

Alkylation of Ammonia or Primary Amines

A conceptually simple approach to amine synthesis is the direct alkylation of ammonia with an appropriate alkyl halide, such as 2-chloro-1-propoxypropane. This reaction proceeds via an S_N2 mechanism. pressbooks.pub

However, this method is often synthetically inefficient for preparing primary amines. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide. jove.com This leads to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt, a process known as polyalkylation. pressbooks.pubjove.com

| Product | Degree of Alkylation |

| (2-Propoxypropyl)amine | Primary |

| Bis(2-propoxypropyl)amine | Secondary |

| Tris(2-propoxypropyl)amine | Tertiary |

| Tetra(2-propoxypropyl)ammonium chloride | Quaternary |

Using a large excess of ammonia can favor the formation of the primary amine, but separation of the desired product from the complex mixture can be challenging, making this route less preferable for clean, high-yield synthesis. pressbooks.pub

Reduction of Nitriles or Nitro Compounds

An alternative pathway involves the introduction of a nitrogen-containing functional group that can be subsequently reduced to an amine.

Reduction of Nitriles: This two-step method is a reliable way to produce primary amines. libretexts.orgtiwariacademy.com The synthesis would begin with a suitable alkyl halide, such as 1-propoxy-2-chloropropane, which undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN) to form the corresponding nitrile, 2-propoxypropane-1-nitrile. The carbon-nitrogen triple bond of the nitrile is then reduced to a primary amine. chemguide.co.ukstudymind.co.uk

Several reducing agents are effective for this transformation:

| Reducing Agent | Typical Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Dry ether, followed by aqueous workup | A powerful and highly effective reducing agent for nitriles. libretexts.orgtiwariacademy.comchemguide.co.uk |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd) | Often the preferred method in industrial settings due to lower cost. wikipedia.orgstudymind.co.uk Requires high pressure. |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol | A milder alternative to LiAlH₄. |

Reduction of Nitro Compounds: Similarly, a primary amine can be synthesized by the reduction of a nitro compound. The precursor, 2-nitro-1-propoxypropane, could be reduced to (2-propoxypropyl)amine. A variety of reagents can accomplish this, including catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts) or metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). libretexts.org

Strategies for Ether Linkage Formation

Following the C-O bond disconnection strategy, the focus shifts to forming the ether bond as a key step. This approach typically starts with an amino alcohol.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group via an S_N2 reaction. masterorganicchemistry.comlibretexts.org

To synthesize (2-propoxypropyl)amine using this method, the key intermediate would be 1-aminopropan-2-ol. The hydroxyl group of this amino alcohol would be deprotonated with a strong base to form an alkoxide. This alkoxide would then act as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the ether linkage.

A critical consideration in this pathway is the presence of the amine group, which is also nucleophilic and could potentially compete in the reaction. Therefore, a protection strategy for the amine group is often necessary. The amine could be protected as a carbamate (B1207046) or amide, and then deprotected after the ether synthesis is complete.

The general steps would be:

Protect the amine group of 1-aminopropan-2-ol.

Deprotonate the hydroxyl group with a strong base (e.g., sodium hydride) to form the alkoxide.

React the alkoxide with a propyl halide (e.g., 1-bromopropane).

Deprotect the amine group to yield (2-propoxypropyl)amine.

Form the hydrochloride salt with HCl.

The Williamson ether synthesis is highly reliable, particularly when a primary alkyl halide is used, as this minimizes competing elimination reactions. wikipedia.org

| Component | Example | Role |

| Substrate | N-protected 1-aminopropan-2-ol | Provides the backbone and the hydroxyl group for deprotonation. |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Deprotonates the alcohol to form the nucleophilic alkoxide. |

| Alkylating Agent | 1-Bromopropane, Propyl tosylate | A primary substrate that is attacked by the alkoxide. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents that facilitate S_N2 reactions. |

Alcohol Alkylation Methods

The N-alkylation of amines using alcohols is an increasingly favored synthetic route due to its atom economy and the generation of water as the primary byproduct. rhhz.net A prominent strategy in this area is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process avoids the use of hazardous alkyl halides and typically involves a transition metal catalyst. nih.govmasterorganicchemistry.com

In a hypothetical synthesis of (2-Propoxypropyl)amine, this method would involve the reaction of an amine with an appropriate propyl alcohol derivative. The general mechanism proceeds through the following steps:

The catalyst, often based on noble metals like Ruthenium or Iridium or more recently, earth-abundant metals like Manganese, temporarily oxidizes the alcohol to an intermediate aldehyde or ketone. nih.govosti.gov

This intermediate carbonyl compound then reacts with the amine to form a Schiff base or imine.

The catalyst, which had stored the hydrogen from the initial oxidation step, then reduces the imine to form the final alkylated amine product. nih.gov

Ruthenium and Iridium-based homogeneous catalysts have proven particularly effective for the N-alkylation of amines with alcohols. osti.gov For instance, the [Ru(CO)ClH(PPh3)3] complex enables the mono-alkylation of ammonia with secondary alcohols. osti.gov Alternative approaches utilize Lewis acids, such as aluminum chloride (AlCl₃), to activate the hydroxyl group of the alcohol, facilitating a direct substitution reaction with the amine. rhhz.net

Stereoselective Synthesis of this compound Enantiomers

The (2-Propoxypropyl)amine molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. In pharmaceutical and biological contexts, it is often crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. wikipedia.org This requires the use of stereoselective synthesis techniques.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment that directs the formation of one stereoisomer over another. After the key reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

This strategy is a reliable and versatile method for producing enantiomerically pure compounds. wikipedia.org For the synthesis of a specific enantiomer of a propylamine (B44156) derivative, a process involving an auxiliary like pseudoephenamine could be employed. Pseudoephenamine has demonstrated remarkable stereocontrol in asymmetric alkylation reactions. nih.govnih.gov The general sequence for such a synthesis is outlined below.

Table 1: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description |

|---|---|

| 1. Attachment | A starting material (e.g., a carboxylic acid precursor) is reacted with a chiral auxiliary (e.g., pseudoephenamine) to form a chiral amide. |

| 2. Diastereoselective Reaction | The chiral amide undergoes a key bond-forming reaction, such as alkylation. The steric and electronic properties of the auxiliary direct the incoming group to a specific face of the molecule, leading to the preferential formation of one diastereomer. |

| 3. Cleavage | The chiral auxiliary is cleaved from the product molecule, often through hydrolysis or reduction, to yield the desired enantiomerically enriched compound. The auxiliary can typically be recovered and reused. |

Asymmetric Catalysis in Propylamine Derivative Production

Asymmetric catalysis is a powerful technique that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is central to modern organic synthesis. Transition metal catalysts, particularly those based on copper, palladium, and rhodium, are frequently used in conjunction with chiral ligands. researchgate.netnih.gov

For the production of chiral propylamine derivatives, several catalytic asymmetric reactions can be envisioned:

Asymmetric Mannich Reaction: This reaction involves the addition of a nucleophile (like an enolate) to an imine. Using a chiral catalyst, such as a copper complex with a chiral ligand like DTBM-SEGPHOS, can control the stereochemistry of the newly formed carbon-carbon bond, leading to chiral β-amino carbonyl compounds which are precursors to propylamines. mdpi.commdpi.com

Asymmetric Alkylation: Chiral phase-transfer catalysts can be used for the enantioselective alkylation of amine precursors, allowing for the efficient generation of optically active products with high enantioselectivity. researchgate.net

Palladium-Catalyzed Asymmetric Allylic Amination: This method can be used to prepare chiral allylic amines, which can then be further modified to produce the target propylamine derivative. The process uses a palladium catalyst with a chiral ligand to control the enantioselectivity of the amination step. nih.gov

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Family | Metal | Typical Reaction |

|---|---|---|

| BINAP | Nickel, Rhodium | Asymmetric Friedel–Crafts Propargylation, Hydrogenation |

| SEGPHOS | Copper | Asymmetric Mannich Reaction |

| Taniaphos | Copper | Asymmetric Mannich Reaction |

This table presents ligands commonly used in asymmetric synthesis that could be applied to reactions forming chiral amines.

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves reactions that preferentially form one diastereomer over all other possibilities. This can be achieved when a molecule already containing a chiral center undergoes a reaction to create a second chiral center. The existing center can influence the stereochemical outcome at the new center.

For instance, the diastereoselective hydrogenation of an enantioenriched β-hydroxy enamine over a palladium on carbon (Pd/C) catalyst can produce syn-1,3-amino alcohols with high diastereoselectivity. nih.gov Similarly, iron-catalyzed C-H amination reactions have been shown to proceed with high diastereoselectivity to form substituted pyrrolidines, where the catalyst design is crucial for achieving high selectivity. nih.gov In the context of producing (2-Propoxypropyl)amine, a diastereoselective route could involve the reaction of a chiral precursor that directs the addition of the amine or propoxy group to create the desired stereochemistry at the second chiral center.

Optimization of Reaction Conditions and Yields

Investigation of Solvent Effects and Reaction Kinetics

Table 3: Illustrative Example of Solvent Screening for Recrystallization of an Amine Hydrochloride

| Entry | Solvent | Yield (%) | Chemical Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | Methanol | 65 | 99.85 | 99.25 |

| 2 | Ethanol | 73 | 99.88 | 99.28 |

| 3 | Isopropanol | 82 | 99.90 | 99.30 |

| 4 | Ethyl Acetate | 55 | 99.75 | 99.10 |

| 5 | Acetone | 61 | 99.80 | 99.15 |

Data adapted from a study on levobupivacaine (B138063) hydrochloride to illustrate the impact of solvent choice on purification. nih.gov

Catalyst Development and Efficiency Enhancement

Modern synthetic routes for primary amines prioritize catalytic methods due to their ability to proceed under milder conditions with higher selectivity. wikipedia.org Both homogeneous and heterogeneous catalysts have been developed for reductive amination. Homogeneous catalysts, such as those based on iridium and ruthenium complexes, can offer high activity and selectivity. wikipedia.orgorganic-chemistry.org For instance, iridium-based catalysts have been shown to be effective in the reductive amination of various ketones. rsc.org

Heterogeneous catalysts, including metals like palladium, platinum, and nickel supported on materials such as carbon or silica (B1680970), are particularly advantageous in industrial settings. numberanalytics.com Their primary benefit lies in their ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification, contributing to a more cost-effective and sustainable process. researchgate.netrsc.org The development of nanostructured bimetallic catalysts, such as Co/Sc systems, has shown promise in mediating both borrowing hydrogen and reductive amination reactions, offering a broad product scope and good functional group tolerance. researchgate.net

Efficiency in the synthesis of amines like this compound is further enhanced through process optimization. One-pot reactions, where the intermediate imine is formed and subsequently reduced in the same vessel without isolation, are a prime example. wikipedia.org This approach reduces the number of operational steps, minimizes solvent usage, and decreases waste generation, aligning with the principles of process intensification and green chemistry. wikipedia.orgacsgcipr.org

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | [Cp*IrCl2]2, Ruthenium-phosphine complexes | High activity and selectivity, mild reaction conditions. rsc.orgorganic-chemistry.org | Difficult to separate from product, potential for metal contamination. |

| Heterogeneous | Pd/C, Pt/O2, Raney Nickel, Co/Sc bimetallic | Easy to recover and recycle, suitable for continuous flow processes. numberanalytics.comrsc.orgresearchgate.net | May require higher temperatures/pressures, potential for lower activity. |

| Biocatalysts | Imine reductases (IREDs), Amino acid dehydrogenases | High enantioselectivity for chiral amines, operates in aqueous media under mild conditions. wikipedia.orgacsgcipr.org | Limited substrate scope, potential for enzyme denaturation. |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is fundamental to the modern synthesis of chemical compounds, including this compound. acs.org The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For amine synthesis, this involves a focus on atom economy, waste minimization, and the use of environmentally benign reagents and solvents. researchgate.net

Atom Economy and Minimization of By-products

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis or the alkylation of amines with alkyl halides, often exhibit poor atom economy due to the formation of stoichiometric amounts of by-products. rsc.org

In contrast, modern catalytic routes like reductive amination or the "borrowing hydrogen" (or "hydrogen auto-transfer") methodology demonstrate significantly higher atom economy. rsc.org In the ideal reductive amination of 1-propoxy-2-propanone with ammonia and hydrogen gas, the only by-product is water, leading to a very high atom economy. rsc.org This is a prime example of a waste-free alternative to provide N-alkylated amines. rsc.org

The minimization of by-products is a direct consequence of highly selective catalytic processes. By avoiding the formation of undesired side products, such as over-alkylated amines, the need for complex and energy-intensive purification steps is reduced. researchgate.netacsgcipr.org This not only conserves resources but also minimizes the generation of chemical waste.

Table 2: Conceptual Atom Economy Comparison for Primary Amine Synthesis

| Synthetic Method | Reactants | Desired Product | By-products | Atom Economy |

| Classical (e.g., Alkyl Halide) | R-X + 2 NH3 | R-NH2 | NH4X | Low |

| Reductive Amination | R2C=O + NH3 + H2 | R2CHNH2 | H2O | High |

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents plays a crucial role in the environmental footprint of a chemical synthesis. Historically, reductive aminations were often performed in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), and polar aprotic solvents such as N,N-dimethylformamide (DMF). acsgcipr.org These solvents are now recognized as environmentally problematic and are being replaced by greener alternatives. rsc.orgrsc.org

Research has identified several more sustainable solvents for amination reactions, including esters like ethyl acetate, and ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). rsc.orgrsc.org In some cases, reactions can be conducted under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. researchgate.net Alcohols are generally considered green solvents, but caution is required when using them in catalytic hydrogenations as they can be oxidized to aldehydes or ketones, leading to impurities. acsgcipr.org

The use of sustainable reagents is also paramount. Catalytic hydrogenation, which employs hydrogen gas as the reductant, is highly advantageous as it is a clean reagent and the only by-product is water. numberanalytics.com The use of aqueous ammonia as the nitrogen source is also a green and atom-economical choice. researchgate.net Furthermore, there is growing interest in utilizing biomass-derived platform chemicals as starting materials for amine synthesis, which would represent a significant step towards a more sustainable chemical industry. rsc.orgnih.gov

Table 3: Solvent Selection Guide for Reductive Amination

| Classification | Solvents | Rationale |

| Recommended/Greener | Ethyl acetate, 2-MeTHF, CPME, Methanol, Ethanol | Lower environmental impact, derived from renewable sources (in some cases), favorable safety profiles. rsc.orgrsc.orgacs.org |

| Problematic | Toluene, Tetrahydrofuran (THF) | Environmental and/or safety concerns, but may be necessary for specific reactions. |

| Hazardous/Undesirable | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), N,N-Dimethylformamide (DMF) | High toxicity, environmental persistence, and/or regulatory restrictions. acsgcipr.orgrsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 Propoxypropyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of (2-Propoxypropyl)amine hydrochloride by mapping the magnetic environments of its constituent atomic nuclei.

The ¹H NMR spectrum of this compound allows for the identification and assignment of each proton within the molecule. The presence of the hydrochloride salt influences the chemical shifts, particularly for protons near the ammonium (B1175870) group, due to deshielding effects.

Based on established principles of chemical shifts and spin-spin coupling, the following proton environments are predicted. The propoxy group protons are designated with letters (a-c), while the aminopropyl chain protons are designated with letters (d-f), and the ammonium protons are labeled (g).

-O-CH₂-CH₂-CH₃ (Propoxy group):

A triplet corresponding to the terminal methyl protons (a ).

A sextet for the methylene (B1212753) protons adjacent to the methyl group (b ).

A triplet for the methylene protons directly attached to the oxygen atom (c ).

-CH(CH₃)-CH₂-NH₃⁺ (Aminopropyl chain):

A doublet for the methyl protons on the aminopropyl chain (d ).

A multiplet for the methine proton (e ).

A multiplet for the methylene protons adjacent to the ammonium group (f ).

-NH₃⁺ (Ammonium group):

A broad singlet for the ammonium protons (g ), which may exchange with residual water in the solvent.

The expected chemical shifts and coupling constants are detailed in the table below.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| a | ~ 0.9 | Triplet | ~ 7.4 |

| b | ~ 1.6 | Sextet | ~ 7.4, 6.7 |

| c | ~ 3.4 | Triplet | ~ 6.7 |

| d | ~ 1.2 | Doublet | ~ 6.8 |

| e | ~ 3.6 | Multiplet | - |

| f | ~ 3.1 | Multiplet | - |

| g | ~ 8.2 | Broad Singlet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Combined with DEPT-135 and DEPT-90 experiments, the type of each carbon atom (CH₃, CH₂, CH, or quaternary) can be determined.

The predicted chemical shifts for the carbon atoms in this compound are as follows, with carbons of the propoxy group labeled C1-C3 and the aminopropyl chain labeled C4-C6.

| Carbon | Chemical Shift (δ, ppm) (Predicted) | DEPT-135 (Predicted) | DEPT-90 (Predicted) |

| C1 | ~ 10.5 | Positive | No Signal |

| C2 | ~ 22.8 | Positive | No Signal |

| C3 | ~ 70.0 | Negative | No Signal |

| C4 | ~ 17.0 | Positive | No Signal |

| C5 | ~ 75.0 | Positive | Positive |

| C6 | ~ 48.0 | Negative | No Signal |

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Expected key correlations include:

Protons a with b .

Protons b with c .

Protons d with e .

Protons e with f .

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations are:

Protons a with Carbon C1 .

Protons b with Carbon C2 .

Protons c with Carbon C3 .

Protons d with Carbon C4 .

Proton e with Carbon C5 .

Protons f with Carbon C6 .

Protons c with Carbon C5 .

Proton e with Carbon C3 .

Protons d with Carbon C6 .

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The key functional groups in this compound are the ammonium group (-NH₃⁺), the ether linkage (C-O-C), and the alkyl chains (C-H).

| Functional Group | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) | Vibrational Mode |

| N-H | 3200-2800 (broad) | 3200-2800 (weak) | Stretching (in ammonium salt) |

| C-H | 2960-2850 | 2960-2850 | Stretching (alkane) |

| N-H | ~1600, ~1500 | Weak | Bending (ammonium salt) |

| C-H | 1470-1450 | 1470-1450 | Bending (alkane) |

| C-O | ~1100 | ~1100 | Stretching (ether) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

The analysis would be performed on the free base, (2-Propoxypropyl)amine, after removal of the HCl, as the hydrochloride salt is not volatile. The nominal mass of the free base is calculated to be 117 amu.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The exact mass of the protonated molecular ion [M+H]⁺ of the free base is a key piece of data for formula confirmation.

| Ion | Calculated Exact Mass (Predicted) |

| [C₆H₁₅NO + H]⁺ | 118.1226 |

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through cleavage alpha to the nitrogen atom and cleavage of the C-O ether bond, leading to characteristic fragment ions that would further confirm the proposed structure.

Elucidation of Fragmentation Pathways and Mechanisms

The fragmentation of the this compound cation in mass spectrometry is anticipated to be governed by the established principles of bond cleavage adjacent to heteroatoms—namely, the nitrogen of the amine and the oxygen of the ether. The primary fragmentation processes for aliphatic amines and ethers are alpha-cleavages, which lead to the formation of resonance-stabilized carbocations. miamioh.eduyoutube.com For (2-propoxypropyl)amine, two principal alpha-cleavage pathways are predicted.

Pathway A: Alpha-Cleavage Adjacent to the Nitrogen Atom

This is a characteristic fragmentation for aliphatic amines. youtube.comlibretexts.org The cleavage of the carbon-carbon bond alpha to the nitrogen atom is expected to be a dominant pathway. The loss of a methyl radical (CH₃•) would result in a resonance-stabilized iminium ion.

Mechanism: The molecular ion undergoes homolytic cleavage of the Cα-Cβ bond, leading to the expulsion of a methyl radical. The resulting fragment is a stabilized iminium cation.

Pathway B: Alpha-Cleavage Adjacent to the Oxygen Atom

Cleavage of the carbon-carbon bond alpha to the ether oxygen is another probable fragmentation route. This would lead to the formation of a stable oxonium ion.

Mechanism: Homolytic cleavage of the bond between the secondary carbon and the nitrogen-containing group results in an oxonium ion and an aminopropyl radical.

A third, less favored, but possible fragmentation involves the cleavage of the propyl group from the ether oxygen.

Table 1: Predicted Major Mass Spectrometry Fragments for (2-Propoxypropyl)amine Cation

| Fragment Ion | Predicted m/z | Proposed Fragmentation Pathway |

| [C₅H₁₂NO]⁺ | 102 | Alpha-cleavage at the secondary carbon, loss of a methyl radical. |

| [C₄H₉O]⁺ | 73 | Alpha-cleavage at the ether linkage, loss of a C₂H₆N radical. |

| [C₃H₇]⁺ | 43 | Cleavage of the ether bond, loss of a C₃H₈NO radical. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

In the absence of experimental crystallographic data for this compound, the solid-state structure can be predicted based on the known crystal structures of similar simple amine hydrochlorides. nih.govresearchgate.netresearchgate.net X-ray crystallography would provide definitive information on the three-dimensional arrangement of the ions, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by strong electrostatic interactions and hydrogen bonding between the propoxypropylammonium cation and the chloride anion. The ammonium group ([NH₃]⁺) serves as a potent hydrogen bond donor, while the chloride ion (Cl⁻) acts as a hydrogen bond acceptor. askfilo.commdpi.com

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise geometric parameters of this compound could be determined through single-crystal X-ray diffraction. While experimental data is not available, typical values for analogous structures can be used for predictive purposes. The bond lengths and angles are expected to be within the standard ranges for C-C, C-N, C-O single bonds, and N-H bonds in ammonium salts.

Table 2: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-C (aliphatic) | 1.52 - 1.54 |

| C-N (ammonium) | 1.47 - 1.49 |

| C-O (ether) | 1.42 - 1.44 |

| N-H | 0.96 - 1.00 |

Table 3: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-C | 109 - 112 |

| C-N-H | 108 - 111 |

| C-O-C | 110 - 114 |

| H-N-H | 107 - 110 |

Table 4: Predicted Torsional Angles for this compound

| Torsional Angle | Predicted Angle (°) |

| C-C-N-H | Variable, defining the conformation of the amine group. |

| C-C-O-C | Typically gauche or anti, defining the ether conformation. |

Chemical Reactivity and Reaction Mechanisms of 2 Propoxypropyl Amine Hydrochloride

Reactivity Profile of the Amine Functionality

The amine group in (2-Propoxypropyl)amine is the primary center for many of its characteristic reactions. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. However, in its hydrochloride salt form, this lone pair is protonated, significantly altering its reactivity until the free base is liberated.

The free amine form of (2-Propoxypropyl)amine is a potent nucleophile, readily participating in reactions with electrophilic compounds. The nitrogen's lone pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Alkylation reactions, typically involving alkyl halides, are a fundamental transformation for primary amines. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org For instance, the reaction with an alkyl halide (R-X) would involve the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, displacing the halide ion.

A significant challenge in the alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining (2-Propoxypropyl)amine for the alkylating agent, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com

To favor mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. libretexts.org

Table 1: Factors Influencing Amine Alkylation

| Factor | Influence on Reactivity |

|---|---|

| Steric Hindrance | Increased steric bulk on either the amine or the alkyl halide will slow the rate of SN2 reaction. |

| Nucleophilicity | The product secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. masterorganicchemistry.com |

| Reaction Ratio | Using a large excess of the primary amine relative to the alkylating agent can favor the formation of the secondary amine product. libretexts.org |

| Leaving Group | The rate of reaction is dependent on the leaving group ability of the halide (I > Br > Cl). |

Primary amines like (2-Propoxypropyl)amine react readily with acylating agents such as acid chlorides and acid anhydrides to form N-substituted amides. libretexts.orgncert.nic.in This reaction, known as acylation, is a nucleophilic acyl substitution. ncert.nic.inunizin.org The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction. libretexts.orgncert.nic.in Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide. The mechanism is analogous to acylation.

Table 2: Comparison of Acylation and Sulfonylation of (2-Propoxypropyl)amine

| Reaction | Reagent Example | Product Functional Group | Key Features |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-(2-Propoxypropyl)acetamide | Forms a stable amide; reaction is generally fast and high-yielding. libretexts.orgncert.nic.in |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-Propoxypropyl)-4-methylbenzenesulfonamide | Forms a stable sulfonamide; provides a route to create derivatives with different properties. |

(2-Propoxypropyl)amine hydrochloride is an ammonium salt formed by the acid-base reaction between the basic amine and hydrochloric acid. quora.com In solution, an equilibrium exists between the protonated ammonium cation (R-NH₃⁺) and the free amine (R-NH₂). The position of this equilibrium is dependent on the pH of the solution.

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

At a pH below the pKa of the conjugate acid (R-NH₃⁺), the protonated form predominates. At a pH above the pKa, the deprotonated free amine is the major species. This equilibrium is fundamental to the compound's behavior and handling.

The hydrochloride salt form offers several advantages over the free base. libretexts.org The salt is typically a more stable, crystalline solid with a higher melting point and less odor compared to the often volatile and odorous free amine. libretexts.orgreddit.com This increased stability is partly due to the protonation of the nitrogen lone pair, which prevents it from participating in oxidative degradation pathways. reddit.com Furthermore, amine salts are generally soluble in water and polar solvents but insoluble in nonpolar organic solvents like ether, a property that facilitates purification and handling. ncert.nic.inlibretexts.org

Chemical Transformations Involving the Ether Linkage

The ether linkage (C-O-C) in this compound is generally stable and unreactive under neutral or basic conditions. masterorganicchemistry.com Its reactivity is most pronounced under strongly acidic conditions.

The cleavage of the ether bond requires harsh conditions, typically refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Hydrochloric acid is generally not effective for ether cleavage under normal conditions. wikipedia.org The reaction mechanism for ether cleavage depends on the structure of the groups attached to the oxygen.

The first step is always the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

For the (2-Propoxypropyl)amine structure, the subsequent step would involve a nucleophilic attack by the halide ion (Br⁻ or I⁻). Since both carbons attached to the ether oxygen are secondary and primary, the reaction would likely proceed via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile would attack the less sterically hindered carbon—the primary carbon of the n-propyl group. This would result in the formation of 1-halopropane and (1-aminopropan-2-ol) hydrochloride.

Studies on related structures, such as those with propylene (B89431) glycol linkers, have shown that such linkages are generally stable at acidic pH but less stable under basic conditions. nih.govnih.gov The stability of ether-like linkers has also been observed to increase with the length of the alkyl chain. nih.govnih.gov

Table 3: Predicted Products of Ether Cleavage under Strong Acid

| Reagent | Mechanism | Predicted Products |

|---|---|---|

| Excess HBr, Heat | SN2 | 1-Bromopropane (B46711) and (1-aminopropan-2-ol) hydrobromide |

| Excess HI, Heat | SN2 | 1-Iodopropane and (1-aminopropan-2-ol) hydroiodide |

Under standard conditions, this compound is not expected to undergo significant rearrangement reactions. Rearrangement reactions such as the Hofmann, Curtius, or Beckmann rearrangements require specific functional groups (e.g., amides, oximes) that are not present in the parent molecule. thermofisher.comlibretexts.orgmasterorganicchemistry.com

Intramolecular cyclization is a theoretical possibility but would require specific conditions or structural modifications. For cyclization to occur, the amine nucleophile would need to attack an electrophilic center within the same molecule. In the existing structure, there is no suitably reactive electrophilic site for the amine to attack. However, derivatization of the molecule could introduce such a site. For instance, if the propyl chain were to contain a leaving group at a suitable position, an intramolecular SN2 reaction could lead to the formation of a cyclic amine, such as a substituted piperidine (B6355638) or morpholine (B109124) derivative. Such reactions, often referred to as intramolecular aminolysis, are a common strategy in organic synthesis for building heterocyclic rings. mdpi.com

Investigation of Key Reaction Mechanisms

The chemical behavior of this compound is dictated by the interplay between the nucleophilic secondary amine and the relatively inert ether group, with the hydrochloride salt form influencing its solubility and the reactivity of the free amine.

While no specific kinetic data for this compound is available, we can postulate the types of kinetic studies that would be relevant to its characteristic reactions. Kinetic studies measure the rate of a reaction and provide insight into the factors that influence it, such as concentration, temperature, and catalysts. For a compound like this compound, key transformations for kinetic analysis would include N-alkylation and reactions involving the ether linkage.

Illustrative Kinetic Data for N-Alkylation of a Secondary Amine

To understand how kinetic data for this compound might be presented, consider a hypothetical N-alkylation reaction where the free amine form, (2-Propoxypropyl)amine, reacts with an alkyl halide (e.g., iodomethane) to form a tertiary amine. A kinetic study would systematically vary the concentrations of the reactants and monitor the reaction rate, typically by observing the disappearance of a reactant or the appearance of a product over time.

The data could be summarized as follows:

| Experiment | Initial [(2-Propoxypropyl)amine] (mol/L) | Initial [Iodomethane] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |

This table is illustrative and does not represent experimental data for this compound.

The reactions of this compound would primarily follow established mechanistic pathways for secondary amines and ethers.

Nucleophilic Substitution at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom of the free amine makes it a potent nucleophile. libretexts.org The hydrochloride salt would first need to be neutralized (e.g., by addition of a base) to liberate the free amine for it to participate in nucleophilic reactions. quora.com A primary example is the aforementioned N-alkylation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemistrystudent.com

Proposed Mechanism (SN2 Alkylation):

Deprotonation: The this compound is treated with a base to generate the free secondary amine.

Nucleophilic Attack: The nucleophilic nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.

Proton Transfer: If the resulting tertiary ammonium salt has a proton, a final deprotonation step can yield the neutral tertiary amine product.

Evidence for this mechanism in analogous systems comes from stereochemical studies showing inversion of configuration at the electrophilic carbon and from kinetic data consistent with a second-order rate law. researchgate.net

Hofmann Elimination: If the amine is exhaustively methylated (e.g., with excess iodomethane) to form a quaternary ammonium salt, it can undergo an elimination reaction upon treatment with a strong base like silver oxide (Ag₂O). This is known as the Hofmann elimination. openstax.org The reaction typically follows an E2 (bimolecular elimination) mechanism and preferentially forms the least substituted alkene (Hofmann's rule), a result attributed to the steric bulk of the leaving group. openstax.org

Acid-Catalyzed Ether Cleavage: The propoxy ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The reaction mechanism depends on the structure of the groups attached to the ether oxygen.

Proposed Mechanism (SN2 Cleavage):

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the ether oxygen. libretexts.org For (2-Propoxypropyl)amine, this would likely be the propyl group's terminal carbon, leading to propan-1-ol and a halogenated amine derivative.

If the alkyl group attached to the ether were tertiary, the mechanism would likely shift to an SN1 pathway due to the stability of the resulting carbocation. fiveable.me

Derivatization and Scaffold Diversification Based on 2 Propoxypropyl Amine Hydrochloride

Synthesis of N-Substituted Amine Derivatives

The primary amine group in (2-propoxypropyl)amine is a key site for nucleophilic reactions, enabling the straightforward synthesis of a wide array of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation of (2-propoxypropyl)amine can be achieved through various methods. A prominent sustainable approach is the "borrowing hydrogen" strategy, which involves the reaction of the amine with an alcohol. rsc.orgrsc.org This method, often catalyzed by transition metals like iridium or nickel, proceeds by the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde intermediate. rsc.orgrsc.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the 'borrowed' hydrogen to yield the N-alkylated amine, with water as the only byproduct. rsc.org For instance, reacting (2-propoxypropyl)amine with various primary alcohols in the presence of a suitable catalyst would yield the corresponding N-alkyl-(2-propoxypropyl)amine derivatives. rsc.orgelsevierpure.com Simpler, non-catalytic methods using alkyl halides are also possible, though they can be less selective.

N-Acylation involves the reaction of (2-propoxypropyl)amine with acylating agents like acyl chlorides or acid anhydrides. orgoreview.comtandfonline.com This nucleophilic acyl substitution reaction is typically rapid and results in the formation of a stable N-(2-propoxypropyl)amide. orgoreview.com The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). libretexts.org The use of a non-nucleophilic base such as pyridine (B92270) is common to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. orgoreview.com

| Reaction Type | Reactant: (2-Propoxypropyl)amine | Reagent | Expected Product | General Method |

|---|---|---|---|---|

| N-Alkylation | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Benzyl (B1604629) alcohol | N-Benzyl-(2-propoxypropyl)amine | Borrowing Hydrogen Catalysis rsc.org |

| N-Alkylation | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Ethanol (B145695) | N-Ethyl-(2-propoxypropyl)amine | Base-Catalyzed Reaction lu.senih.gov |

| N-Acylation | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Acetyl chloride | N-(2-propoxypropyl)acetamide | Nucleophilic Acyl Substitution orgoreview.com |

| N-Acylation | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Acetic anhydride | N-(2-propoxypropyl)acetamide | Reaction with Anhydride chemguide.co.uk |

| N-Acylation | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Benzoyl chloride | N-(2-propoxypropyl)benzamide | Iodine-Catalyzed Acylation tandfonline.com |

Formation of Amides, Ureas, and Thioureas

Building on acylation, amides are formed as described above. The amide bond is particularly stable due to resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group, making the resulting amide less nucleophilic than the parent amine. orgoreview.com

Ureas are typically synthesized by the addition of an amine to an isocyanate. nih.govcommonorganicchemistry.com The reaction of (2-propoxypropyl)amine with an appropriate isocyanate (R-N=C=O) would yield an N-substituted-N'-(2-propoxypropyl)urea. This reaction is generally efficient and does not require a catalyst. commonorganicchemistry.com Alternative methods involve the use of phosgene (B1210022) equivalents or the in-situ generation of isocyanates from carbamic acids, which can be formed from the amine and carbon dioxide. acs.orgnih.gov

Thioureas are the sulfur analogs of ureas and are commonly prepared by reacting an amine with an isothiocyanate (R-N=C=S). nih.govorganic-chemistry.org This reaction is analogous to urea (B33335) formation. Other synthetic routes include the condensation of amines with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov Modern methods also utilize stable solid reagents that can generate the thiocarbonyl moiety in situ, offering operational simplicity and high efficiency. acs.org

| Derivative Type | Reactant: (2-Propoxypropyl)amine | Reagent | Expected Product Class | General Method |

|---|---|---|---|---|

| Urea | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Phenyl isocyanate | N-phenyl-N'-(2-propoxypropyl)urea | Addition to Isocyanate commonorganicchemistry.com |

| Urea | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Methyl isocyanate | N-methyl-N'-(2-propoxypropyl)urea | Addition to Isocyanate commonorganicchemistry.com |

| Thiourea | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Allyl isothiocyanate | N-allyl-N'-(2-propoxypropyl)thiourea | Addition to Isothiocyanate organic-chemistry.org |

| Thiourea | H₂N-CH(CH₃)-CH₂-O-CH₂CH₂CH₃ | Carbon disulfide (with another amine equivalent) | Symmetrical or Unsymmetrical Thiourea | Condensation with CS₂ nih.gov |

Chemical Modifications of the Propyl and Propoxy Moieties

Modifying the stable alkyl and ether portions of the (2-propoxypropyl)amine scaffold requires more complex synthetic strategies than derivatizing the amine. These modifications often involve multi-step sequences.

Chain Elongation, Shortening, and Branching Strategies

Chain Elongation: The propoxy chain could be elongated using a Williamson ether synthesis approach. libretexts.orgmasterorganicchemistry.com This would involve starting with a precursor like 1-amino-propan-2-ol, protecting the amine, and then reacting the hydroxyl group as an alkoxide with a longer-chain alkyl halide. Deprotection of the amine would yield the desired chain-elongated analog. The propyl chain adjacent to the amine is less straightforward to modify directly. A synthetic route starting from different chain-length precursors would be the most viable strategy.

Chain Shortening: Degradative methods such as oxidation followed by decarboxylation could theoretically shorten the alkyl chains, but this often lacks precision. A more controlled approach would be to synthesize the desired analogs from shorter precursors, for example, using 1-ethoxy-propan-2-amine as a starting point for a shorter alkoxy chain.

Branching: The introduction of branching could be achieved by selecting appropriately branched starting materials. For example, using tert-butoxy (B1229062) or isobutoxy precursors instead of propoxy precursors during a Williamson-type synthesis would introduce branching on the ether side chain.

Introduction of Additional Functional Groups or Heterocyclic Systems

Introduction of Functional Groups: Functional groups can be introduced onto the alkyl chains, although this can be challenging due to the relative inertness of C-H bonds. Halogenation of the alkyl chains under radical conditions could provide a handle for further substitution reactions, but selectivity can be poor. A more targeted approach would involve starting with functionalized precursors. For example, using a glycerol-derived starting material could allow for the synthesis of analogs bearing additional hydroxyl groups. researchgate.net

Introduction of Heterocyclic Systems: A heterocyclic moiety can be appended to the scaffold, typically by modifying a functional group handle. For instance, if a halogen is introduced onto one of the alkyl chains, it could be displaced by a nitrogen-containing heterocycle like pyridine or imidazole. acs.org Alternatively, a terminal alkyne or azide (B81097) could be introduced via a precursor, which could then undergo a cycloaddition ("click chemistry") reaction to form a triazole ring. bohrium.com Synthesizing heterocycles from scratch using precursors with alkynyl aldehyde functionalities is also a powerful strategy for creating diverse structures. nih.gov Heterocyclic compounds, which are cyclic structures containing at least one non-carbon atom in the ring, are prevalent in pharmaceuticals and bioactive molecules. wikipedia.orgbritannica.com

Theoretical Approaches to Structure-Property Relationships for Related Chemical Entities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or physical properties. wikipedia.orgindustrialchemistryconsulting.com These models are crucial for rational drug design and materials science, as they can predict the properties of novel, unsynthesized compounds, thereby saving significant time and resources. industrialchemistryconsulting.compatsnap.com

The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its properties. fiveable.me A typical QSAR workflow involves several key steps:

Data Set Preparation: A series of derivatives of (2-propoxypropyl)amine, such as those described in the sections above, would be synthesized and their relevant properties (e.g., binding affinity to a target protein, solubility, toxicity) measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated using computational chemistry software. industrialchemistryconsulting.comlongdom.org These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity via logP, molecular weight), electronic properties (e.g., partial charges), and 3D shape. fiveable.me

Model Development: Mathematical or machine learning models (e.g., multiple linear regression, neural networks) are used to find a quantitative relationship between the calculated descriptors (the independent variables) and the measured experimental activity (the dependent variable). fiveable.meijsdr.org The goal is to create an equation of the form: Activity = f(descriptors).

Validation and Prediction: The model's predictive power is rigorously tested using statistical methods and external data sets. industrialchemistryconsulting.com A validated model can then be used to predict the activity of new, virtual derivatives of (2-propoxypropyl)amine, allowing chemists to prioritize the synthesis of the most promising compounds. nih.govneuroquantology.com

For a series of (2-propoxypropyl)amine derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. wikipedia.org This method would analyze the 3D steric and electrostatic fields around the aligned molecules to understand how changes in shape and charge distribution affect their interaction with a biological target. ijsdr.org

Ligand Design Principles from a Synthetic Chemistry Perspective

In the absence of specific literature on (2-Propoxypropyl)amine hydrochloride, one can only speculate on the general principles of ligand design that could theoretically be applied. From a synthetic chemistry perspective, the primary amine group of the parent compound would be the most logical point for derivatization. Standard synthetic methodologies could be employed to introduce a wide variety of substituents to explore structure-activity relationships (SAR).

Hypothetical derivatization strategies would likely involve:

N-Alkylation/N-Arylation: Introduction of various alkyl or aryl groups to modulate lipophilicity, steric bulk, and electronic properties.

Amide and Sulfonamide Formation: Acylation with a diverse range of carboxylic acids or sulfonyl chlorides to introduce hydrogen bond donors and acceptors, as well as rigidifying structural elements.

Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines with diverse substitution patterns.

The rationale behind such hypothetical modifications would be to tailor the molecule to interact with a specific biological target. Key considerations in the design of such derivatives would include the introduction of pharmacophoric features known to be important for a particular receptor or enzyme, such as aromatic rings for π-stacking interactions, hydrogen bond donors/acceptors, and charged groups for electrostatic interactions.

Data on Hypothetical Derivatives of (2-Propoxypropyl)amine

| Derivative Type | Potential Modification | Rationale for Ligand Design |

| N-Aryl Amides | Addition of substituted phenyl or heteroaryl rings via an amide linkage. | Introduction of aromatic systems for potential π-π or cation-π interactions with target residues. Substituents on the aryl ring could further probe specific pockets of a binding site. |

| N-Benzyl Amines | Introduction of a benzyl group through reductive amination. | Increase in lipophilicity and introduction of an aromatic moiety. The flexibility of the benzyl group could allow for optimal positioning within a binding site. |

| Urea/Thiourea Derivatives | Reaction with isocyanates or isothiocyanates. | Introduction of rigid hydrogen bond donor-acceptor units, which are common features in many biologically active molecules. |

This table is illustrative of general synthetic strategies and does not represent actual published research on this compound.

Exploration of Conformational Preferences in Derivatives

The conformational flexibility of the propoxypropyl chain in any derivative of this compound would be a critical determinant of its biological activity. The ether linkage and the propyl chain allow for a significant number of rotational degrees of freedom.

The exploration of conformational preferences for any synthesized derivatives would typically involve a combination of computational modeling and experimental techniques:

Computational Modeling: Molecular mechanics (e.g., MMFF, AMBER) and quantum mechanics (e.g., DFT) calculations would be employed to identify low-energy conformations. Torsional scans around rotatable bonds would help to map the potential energy surface and identify conformational minima and transition states.

NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments could provide through-space distance constraints between protons, helping to elucidate the preferred solution-state conformation. Coupling constants can also provide information about dihedral angles.

X-ray Crystallography: If a derivative can be crystallized, single-crystal X-ray diffraction would provide the most definitive information about its solid-state conformation.

Conformational Analysis Techniques for Hypothetical Derivatives

| Technique | Information Gained |

| Molecular Mechanics | Rapid identification of low-energy conformers and overall molecular shape. |

| Density Functional Theory | More accurate calculation of conformational energies and electronic properties. |

| NMR Spectroscopy | Information on the average conformation and dynamic processes in solution. |

| X-ray Crystallography | Precise atomic coordinates of the molecule in the solid state. |

This table outlines standard methodologies in the field and does not reflect specific studies performed on derivatives of this compound.

Computational Chemistry and Theoretical Studies of 2 Propoxypropyl Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of molecules. These calculations can determine the distribution of electrons within the molecule, identify regions of high or low electron density, and predict its reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For (2-Propoxypropyl)amine hydrochloride, theoretical calculations would likely show the HOMO to be localized around the amine and oxygen atoms due to the presence of lone pairs of electrons, making these areas susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the more electron-deficient regions of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.52 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 9.77 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a significant positive potential around the ammonium (B1175870) group (-NH3+) due to the positive charge, making it a prime site for interaction with anions. The oxygen atom of the propoxy group would exhibit a region of negative potential, indicating its nucleophilic character.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Charge (a.u.) |

|---|---|

| N (Amine) | -0.45 |

| H (on N) | 0.30 |

| O (Propoxy) | -0.55 |

| Cl | -0.85 |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them.

By systematically rotating the single bonds within the this compound molecule, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The energy differences between these conformers and the energy barriers for their interconversion (rotational barriers) can be calculated. This analysis would reveal the most likely shapes the molecule adopts in different environments.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | O-C-C-N: 65 |

| 2 | 1.25 | O-C-C-N: 175 |

| 3 | 2.80 | O-C-C-N: -70 |

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations, typically in a solvent like water, can reveal how the molecule moves, flexes, and interacts with its environment. These simulations can provide information on:

Solvation Structure: How water molecules arrange themselves around the charged and polar parts of the molecule.

Conformational Dynamics: The transitions between different stable conformations and the timescales on which these transitions occur.

Ion Pairing: The dynamics of the interaction between the ammonium cation and the chloride anion, including the average distance and the stability of the ion pair.

MD simulations are crucial for bridging the gap between the static picture provided by quantum mechanics and the dynamic reality of molecular behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are typically achieved through methods like Density Functional Theory (DFT) and ab initio calculations, which model the electronic structure of the molecule to derive its properties. Such studies are instrumental in assigning experimental spectra and understanding the relationship between the molecular structure and its spectroscopic signatures.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts for this compound can be performed using various quantum chemical methods. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating nuclear magnetic shielding tensors. longdom.org This method is often used in conjunction with Density Functional Theory (DFT), utilizing functionals such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. nih.gov The process involves optimizing the molecular geometry of the compound and then calculating the NMR shielding constants for each nucleus. These theoretical shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS).

Below are hypothetical tables representing the kind of data that would be generated from such a computational study.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H on N | 8.5 - 9.5 |

| H on C1 (CH₂) | 3.4 - 3.6 |

| H on C2 (CH) | 3.8 - 4.0 |

| H on C3 (CH₃) | 1.1 - 1.3 |

| H on C1' (CH₂) | 3.3 - 3.5 |

| H on C2' (CH₂) | 1.5 - 1.7 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂) | 45 - 50 |

| C2 (CH) | 75 - 80 |

| C3 (CH₃) | 18 - 22 |

| C1' (CH₂) | 70 - 75 |

| C2' (CH₂) | 22 - 26 |

IR Frequency Predictions

Theoretical calculations of the infrared spectrum of this compound involve determining the vibrational frequencies and their corresponding intensities. These calculations are typically performed using DFT methods, which have been shown to provide a good compromise between accuracy and computational efficiency for organic molecules. github.io The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions. The results provide a set of vibrational modes and their frequencies.

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. longdom.org The predicted IR spectrum can aid in the assignment of experimental absorption bands to specific molecular vibrations, such as N-H stretches, C-H stretches, C-O stretches, and various bending modes.

The following table presents a hypothetical set of predicted IR frequencies and their assignments for this compound, as would be obtained from a computational study.